Levophencynonate hydrochloride
描述
Levophencynonate hydrochloride is a small molecule drug classified as a muscarinic acetylcholine receptor (mAChR) antagonist . Its molecular formula is C₂₂H₃₂ClNO₃, with a molecular weight of 410.95 g/mol (calculated from ). The compound is indicated for the treatment of vertigo, particularly in patients with posterior circulation infarction, as demonstrated in a 2013–2015 randomized, quadruple-blind clinical trial using doses of 1.0 mg and 1.5 mg twice daily . Analytical methods, such as HPLC and HPLC-MS/MS, have been validated for quantifying levophencynonate and its metabolite, demethyl levophencynonate, in human urine, showing linear ranges of 10–4,000 pg/mL and 25–8,000 pg/mL, respectively .
属性
CAS 编号 |
861655-73-4 |
|---|---|
分子式 |
C22H32ClNO3 |
分子量 |
393.9 g/mol |
IUPAC 名称 |
[(1S,5R)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C22H31NO3.ClH/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18;/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3;1H/t16-,17+,20?,22-;/m0./s1 |
InChI 键 |
AUKYHFFECJXLHI-FMTMECAPSA-N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Levophencynonate hydrochloride; Levophencynonate HCl; R-(-)-Phencynonate hydrochloride; |
产品来源 |
United States |
相似化合物的比较
Chemical Structure and Properties
Notes:
- Levophencynonate and its metabolite share structural similarities with other mAChR antagonists, such as tertiary amines and aromatic systems.
- Discrepancies exist in CAS numbers for levophencynonate: and cite 230313-75-4, while lists 861655-73-4, suggesting possible nomenclature variations or errors.
Key Findings :
- Levophencynonate’s efficacy in vertigo is supported by randomized trials, whereas Trihexyphenidyl’s use in movement disorders is well-established .
- Both compounds exhibit anticholinergic activity but differ in specificity and side effect profiles.
Pharmacokinetic and Analytical Comparisons
Insights :
- Levophencynonate’s urinary excretion is dose-dependent, with demethylation being a primary metabolic pathway .
- HPLC-based methods are preferred for both levophencynonate and Methylphenidate, though MS/MS offers higher sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
